Bienvenue dans la boutique en ligne BenchChem!

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid

Lipophilicity LogP Drug-likeness

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid (CAS 1158750-72-1) is an N-Boc-protected 4,4-disubstituted piperidine-4-carboxylic acid derivative bearing a para-methoxyphenyl substituent at the quaternary C-4 position. With a molecular formula of C18H25NO5 and molecular weight of 335.4 Da, it is classified as a heterocyclic building block within the arylpiperidine carboxylic acid family.

Molecular Formula C18H25NO5
Molecular Weight 335.4
CAS No. 1158750-72-1
Cat. No. B2677352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid
CAS1158750-72-1
Molecular FormulaC18H25NO5
Molecular Weight335.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-11-9-18(10-12-19,15(20)21)13-5-7-14(23-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,20,21)
InChIKeyZZTINMROZIPULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid (CAS 1158750-72-1): Compound Class and Procurement Context


1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid (CAS 1158750-72-1) is an N-Boc-protected 4,4-disubstituted piperidine-4-carboxylic acid derivative bearing a para-methoxyphenyl substituent at the quaternary C-4 position [1]. With a molecular formula of C18H25NO5 and molecular weight of 335.4 Da, it is classified as a heterocyclic building block within the arylpiperidine carboxylic acid family [2]. The compound is supplied by multiple vendors at purities ranging from 95% to 98% and is primarily utilized as a synthetic intermediate in medicinal chemistry programs, including Akt kinase inhibitor development [3].

Why 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid Cannot Be Replaced by Generic Analogs Without Quantitative Justification


The 4,4-disubstituted piperidine scaffold exhibits pronounced sensitivity to aryl substitution at the C-4 position; switching from a 4-methoxyphenyl to an unsubstituted phenyl, 3-methoxyphenyl, or hydroxyl group alters computed LogP, topological polar surface area (TPSA), and hydrogen-bond acceptor count in ways that directly impact downstream pharmacokinetic and synthetic properties [1][2]. The orthogonal Boc/Carboxylic acid protection strategy also means that removal or replacement of either functional handle renders the building block incompatible with multi-step sequences that require sequential deprotection . These differences are not cosmetic—they determine whether the intermediate can be successfully incorporated into target-directed synthesis workflows.

Quantitative Differentiation Evidence for 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid (CAS 1158750-72-1) vs. Closest Analogs


Computed LogP Comparison: 4-Methoxyphenyl vs. Unsubstituted Phenyl Analog

The target compound 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid (CAS 1158750-72-1) exhibits a computed XLogP3-AA of 2.6, compared with an ACD/LogP of 2.70 and an independently reported LogP of 2.98 for the unsubstituted phenyl comparator, 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2) [1][2]. The introduction of the para-methoxy group on the phenyl ring slightly reduces the computed partition coefficient, reflecting the polar contribution of the methoxy oxygen, while simultaneously increasing molecular weight by approximately 30 Da relative to the phenyl analog [1]. This nuanced LogP shift means the compound should not be assumed interchangeable with the phenyl analog when LogP-dependent properties such as cellular permeability, aqueous solubility, or protein binding are under optimization in a structure-activity relationship (SAR) campaign.

Lipophilicity LogP Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: 4-Methoxyphenyl vs. 4-Phenyl Analog

The target compound has a computed TPSA of 76 Ų, compared with 66.84 Ų for the unsubstituted phenyl analog Boc-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2), reflecting an increase of approximately 9 Ų [1][2]. This difference arises directly from the para-methoxy oxygen atom, which contributes an additional hydrogen bond acceptor site (HBA count: 5 for the target vs. 4 for the phenyl analog) [1]. TPSA is a well-established predictor of intestinal absorption and blood-brain barrier penetration; a TPSA below 60 Ų generally correlates with good blood-brain barrier penetration while values above 90 Ų typically predict poor brain exposure. The 9 Ų shift from 67 to 76 Ų places the target compound in a distinct permeability zone that may influence CNS exposure profiles of any downstream amide or ester derivatives.

Polar Surface Area TPSA Membrane Permeability Oral Bioavailability

Orthogonal Protection Strategy: Simultaneous Boc and Free Carboxylic Acid Functionality

The target compound uniquely combines an acid-labile Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen with a free carboxylic acid at the quaternary C-4 position . This contrasts with several structurally related alternatives: 1-(4-methoxyphenyl)piperidine-4-carboxylic acid (CAS 1114593-97-3) lacks the Boc group entirely, requiring reinstallation before use in Boc-based synthetic sequences; 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine (CAS 302924-67-0) replaces the carboxylic acid with a hydroxyl group, necessitating oxidation or alternative activation for amide/ester coupling; and the fully deprotected 4-phenylpiperidine-4-carboxylic acid (CAS 3627-45-0) offers neither the methoxy electronic handle nor the Boc nitrogen protection . The presence of both the Boc-protected amine and the free carboxylic acid enables direct coupling via the acid without prior deprotection, followed by subsequent Boc removal under orthogonal conditions—a key advantage in convergent synthetic strategies.

Orthogonal Protection Boc Deprotection Carboxylic Acid Solid-Phase Synthesis

Impurity and Hazard Profile: GHS Classification of the 4-Methoxyphenyl Analog

The target compound carries a GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The unsubstituted phenyl analog Boc-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2) carries a simpler 'IRRITANT' classification without the same granularity of published GHS hazard statements on commonly accessed vendor pages . While this difference may partially reflect variability in safety data disclosure rather than intrinsic toxicological divergence, procurement workflows in industrial settings require explicit hazard coding for automated safety data sheet (SDS) generation and laboratory information management system (LIMS) integration . The availability of a complete GHS profile for the target compound represents a practical advantage for regulated research environments.

Safety GHS Classification Handling Hazard Assessment

Regioisomeric Differentiation: Para-Methoxy vs. Meta-Methoxy Substitution at the 4-Phenyl Ring

The target compound bears the methoxy substituent at the para (4-) position of the phenyl ring attached to the piperidine C-4 carbon, distinguishing it from the meta-methoxy regioisomer 1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid [1]. While no direct comparative biological data for these two regioisomers were identified in the public domain, the class of 4-phenylpiperidine-4-carboxylic acid derivatives is known to exhibit regioisomer-dependent activity—for example, the 3-methoxyphenyl regioisomer appears in disclosed piperidine derivatives for LDL cholesterol modulation, whereas the para-methoxyphenyl scaffold features in Akt inhibitor programs [2][3]. In the cited Akt inhibitor publication (Liu et al., 2017), pyrrolopyrimidine-based phenylpiperidine carboxamides—a class to which this building block can contribute the 4-methoxyphenylpiperidine-4-carbonyl moiety—demonstrated potent Akt1 inhibition with compound 10h achieving robust antiproliferative effects in mantle cell lymphoma cell lines and primary patient tumor cells at low micromolar concentrations [3].

Regioisomer Para-methoxy Meta-methoxy SAR

Purity Specification Comparability Across Suppliers for Procurement Decision-Making

The target compound is commercially available at purities of 95% (AKSci, Fluorochem), 97% (Amatek Scientific, Indagoo), and 98% (Leyan) . The unsubstituted phenyl analog Boc-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2) is available at NLT 98% and ≥99% (HPLC) purity from suppliers such as Synblock and ChemImpex . While the phenyl analog reaches a higher maximum purity specification (≥99% HPLC), the practical relevance of the 1–2% purity differential depends on the downstream application: for early-stage library synthesis, 95% purity is generally sufficient, whereas for late-stage intermediate preparation or crystallography-grade material, the higher purity option may be preferred . No certificates of analysis (CoA) for specific batches were publicly available for direct comparison.

Purity Quality Control Vendor Comparison HPLC

High-Value Application Scenarios for 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid (CAS 1158750-72-1)


Akt Kinase Inhibitor Lead Optimization: Pyrrolopyrimidine-Phenylpiperidine Carboxamide Series

In the Akt1 inhibitor program described by Liu et al. (2017), pyrrolopyrimidine-based phenylpiperidine carboxamides were generated through structural optimization; the 4-methoxyphenylpiperidine-4-carbonyl moiety—directly accessible from CAS 1158750-72-1 via Boc deprotection and amide coupling—serves as a key diversifying element. The para-methoxy substituent contributes to a TPSA of 76 Ų and XLogP3-AA of 2.6 in the building block, physically differentiating it from the unsubstituted phenyl scaffold (TPSA 66.84 Ų, LogP ~2.70–2.98) [1][2]. The lead compound 10h from this series achieved low micromolar antiproliferative activity in mantle cell lymphoma cell lines and downregulated phosphorylation of Akt downstream effectors GSK3β and S6 [1]. This scenario is most relevant when a medicinal chemistry program requires a 4-methoxyphenylpiperidine-4-carboxylic acid building block with orthogonal Boc protection to enable late-stage diversification of the piperidine nitrogen after amide bond formation at the C-4 carboxylate.

Library Synthesis for CNS-Penetrant vs. Peripherally Restricted Compound Design

The ~9 Ų TPSA differential between CAS 1158750-72-1 (76 Ų) and the unsubstituted phenyl analog CAS 167262-68-2 (66.84 Ų) places these two building blocks on opposite sides of empirical CNS permeability guidelines [1][2]. When designing parallel libraries for systemic vs. CNS indications, procurement of both building blocks enables matched-pair analysis: the methoxyphenyl variant systematically shifts TPSA upward and LogP slightly downward, providing a controlled structural perturbation for assessing CNS exposure SAR [1]. The orthogonal Boc/COOH protection strategy also facilitates solid-phase synthesis approaches where the free carboxylic acid is loaded onto resin, followed by on-bead diversification of the piperidine nitrogen after Boc removal .

Late-Stage Functionalization in Fragment-Based Drug Discovery (FBDD)

The combination of a quaternary C-4 center, a para-methoxyphenyl group capable of π-π and cation-π interactions with aromatic protein residues, and a free carboxylic acid available for direct amide/ester coupling makes CAS 1158750-72-1 a suitable fragment-elaboration building block [1]. The Boc group provides a latent secondary amine handle orthogonal to the carboxylic acid, enabling sequential functionalization: (i) amide/ester formation at the acid, followed by (ii) Boc deprotection and diversification of the piperidine nitrogen [2]. This two-step sequential elaboration is not feasible with building blocks lacking the Boc group (e.g., CAS 1114593-97-3) without additional protection steps, or with building blocks lacking the carboxylic acid (e.g., CAS 302924-67-0) without oxidation chemistry .

Process Chemistry Scale-Up Where GHS-Coded Safety Data Accelerates Regulatory Workflows

In GLP and GMP-regulated process chemistry environments, the complete GHS07 classification with enumerated H302/H315/H319/H335 hazard statements available for CAS 1158750-72-1 (as documented on Fluorochem SDS) supports automated safety data sheet (SDS) parsing and integration into electronic laboratory notebooks and compound management databases [1]. This practical procurement advantage reduces the manual review burden compared with building blocks that carry only generic 'IRRITANT' classifications without detailed hazard coding. When scaling reactions beyond gram quantities, the availability of batch-specific CoA upon request (offered by AKSci and Fluorochem) further supports quality-by-design (QbD) principles in process development [1][2].

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.